molecular formula C9H16ClNO B7721695 Octahydroquinolin-4(1H)-one hydrochloride

Octahydroquinolin-4(1H)-one hydrochloride

Cat. No.: B7721695
M. Wt: 189.68 g/mol
InChI Key: XJAXDVLLICURRL-UHFFFAOYSA-N
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Description

Octahydroquinolin-4(1H)-one hydrochloride is a chemical compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fully saturated quinoline ring system. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydroquinolin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%) . This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Octahydroquinolin-4(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Octahydroquinolin-4(1H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydroquinolin-4(1H)-one hydrochloride is unique due to its fully saturated ring system, which imparts different chemical reactivity and biological properties compared to its unsaturated counterparts. This makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h7-8,10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAXDVLLICURRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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